6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
Description
6-(4-Bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative characterized by a brominated aryl group at position 6 and a 2-phenylmorpholinoethyl-2-oxo substituent at position 2 of the pyridazinone core. The compound’s structure combines electron-withdrawing (bromophenyl) and electron-donating (morpholino) groups, which influence its physicochemical and pharmacological properties. Pyridazinones are known for diverse biological activities, including MAO-B inhibition and cardiovascular effects .
Properties
Molecular Formula |
C22H20BrN3O3 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H20BrN3O3/c23-18-8-6-16(7-9-18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)17-4-2-1-3-5-17/h1-11,20H,12-15H2 |
InChI Key |
XJFHPXJPKKACRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions where the morpholino group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various nucleophiles can be employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
-
Anticancer Properties :
- Preliminary studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including those associated with breast and leukemia cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways that promote tumor growth .
- Antioxidant Effects :
- Enzyme Inhibition :
Pharmacological Applications
- Drug Development :
-
Case Studies :
- A study involving the synthesis and evaluation of derivatives of this compound demonstrated enhanced anticancer activity compared to the parent molecule, suggesting that modifications to the structure can significantly impact efficacy .
- Another investigation focused on its effects on specific cancer cell lines, revealing that certain derivatives exhibited improved selectivity and potency, leading to decreased side effects typically associated with conventional chemotherapeutics .
Research Findings
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following pyridazinone derivatives are structurally or functionally related to the target compound:
*Calculated based on molecular formula (C₂₂H₂₁BrN₄O₃).
Physicochemical Properties
- Lipophilicity : Bromophenyl increases logP (target: ~3.8) compared to fluorophenyl (logP ~2.9) or methoxy-substituted derivatives (logP ~2.5) .
- Thermal Stability: Morpholino-substituted pyridazinones exhibit higher melting points (~180–190°C) than piperazinyl analogues (~160–170°C) due to stronger intermolecular interactions .
Biological Activity
The compound 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure contains a bromophenyl group, a morpholino moiety, and a pyridazinone core, which are known to influence its biological properties.
Anticancer Activity
Research indicates that pyridazinones exhibit significant anticancer properties. In particular, derivatives of this class have shown efficacy against various cancer cell lines:
- HCT116 (colon carcinoma)
- SH-SY5Y (neuroblastoma)
Studies have demonstrated that certain pyridazinone derivatives can induce apoptosis in cancer cells while sparing normal fibroblasts, suggesting a favorable selectivity index for potential therapeutic applications .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer and neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Inhibitory activity against MAO-B has been noted, with IC50 values indicating potent inhibition. For example, similar compounds in the literature have shown IC50 values as low as 0.013 µM for MAO-B inhibition .
- Histone Deacetylases (HDACs) : Pyridazinones are reported to exhibit HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .
Study 1: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various pyridazinone derivatives found that the compound significantly inhibited cell proliferation in cancer cell lines while exhibiting minimal toxicity towards normal cells. The IC50 values for the tested compounds ranged from 27.05 µM to over 120 µM, indicating varying degrees of potency depending on structural modifications .
Study 2: Mechanistic Insights
In vitro studies have shown that the compound induces apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as an anticancer agent targeting multiple pathways involved in tumor growth and survival .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
